molecular formula C14H11BrO3 B1522691 2-(Benzyloxy)-4-bromobenzoic acid CAS No. 693257-19-1

2-(Benzyloxy)-4-bromobenzoic acid

Cat. No. B1522691
CAS RN: 693257-19-1
M. Wt: 307.14 g/mol
InChI Key: BFEVNLBJIJNYRW-UHFFFAOYSA-N
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Description

“2-(Benzyloxy)-4-bromobenzoic acid” is a chemical compound with the molecular formula C14H12O3 . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)-4-bromobenzoic acid” is characterized by a molecular weight of 228.243 Da and a monoisotopic mass of 228.078644 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(Benzyloxy)-4-bromobenzoic acid” are not well-documented, it’s worth noting that similar compounds, such as pinacol boronic esters, have been involved in protodeboronation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzyloxy)-4-bromobenzoic acid” include a molecular weight of 228.24 and a molecular formula of C14H12O3 .

Scientific Research Applications

Microwave-Assisted Cyclization

2-(Benzyloxy)-4-bromobenzoic acid, a type of aryl 2-bromobenzoate, can be cyclized using microwave irradiation in the presence of K2CO3, leading to the formation of 6 H-benzo[c]chromen-6-ones. This process is valuable for synthesizing complex organic compounds with potential applications in pharmaceuticals and materials science (Dao et al., 2018).

Halogen Bonding in Crystal Structures

The crystal structure of bromobenzoic acid derivatives, including 2-(Benzyloxy)-4-bromobenzoic acid, has been studied for its unique Br...Br type II halogen bonding. This interaction plays a crucial role in the molecular arrangement and stability, important for designing materials with specific properties (Raffo et al., 2016).

Electrocatalytic Reductive Debromination

In the field of environmental chemistry, 2-(Benzyloxy)-4-bromobenzoic acid undergoes electrocatalytic reductive debromination. This process, studied using in situ FTIR and cyclic voltammetry, is significant for detoxifying organic halides in industrial effluents (Mei, 2011).

Cholinesterase Inhibitors Synthesis

In medicinal chemistry, derivatives of 2-(Benzyloxy)-4-bromobenzoic acid have been synthesized as potential acetyl- and butyrylcholinesterase inhibitors, suggesting their application in the treatment of neurodegenerative diseases like Alzheimer's (Kos et al., 2021).

Safety and Hazards

Safety data sheets indicate that “2-(Benzyloxy)-4-bromobenzoic acid” may cause skin and eye irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. In case of contact with skin or eyes, it is advised to wash with plenty of water .

Future Directions

While specific future directions for “2-(Benzyloxy)-4-bromobenzoic acid” are not mentioned in the available literature, research into similar compounds suggests potential applications in organic synthesis .

properties

IUPAC Name

4-bromo-2-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO3/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEVNLBJIJNYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681362
Record name 2-(Benzyloxy)-4-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-4-bromobenzoic acid

CAS RN

693257-19-1
Record name 2-(Benzyloxy)-4-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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